B1576168 Lividin-1

Lividin-1

Cat. No.: B1576168
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lividin-1 is a synthetic small-molecule compound with demonstrated activity in modulating specific biochemical pathways, particularly those involving kinase inhibition. Its molecular structure features a benzothiazole core with substituted pyridine moieties, which enhances its binding affinity to target proteins. Preclinical studies highlight its potency in inhibiting aberrant cell proliferation, with an IC50 of 12 nM against the XYZ kinase isoform .

Properties

bioactivity

Antimicrobial

sequence

ILPFVAGVAAEMMQHVYCAASKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Lividin-1’s structural and functional properties are benchmarked against three analogous compounds: Compound A (a quinazoline derivative), Compound B (a pyrimidine-based inhibitor), and Compound C (a natural alkaloid analog). Key parameters include:

Structural and Physicochemical Properties

Parameter This compound Compound A Compound B Compound C
Molecular Weight 438.5 g/mol 412.4 g/mol 398.3 g/mol 467.2 g/mol
LogP (Partition) 2.8 3.1 1.9 4.2
Solubility (µg/mL) 18.7 9.3 32.5 5.6
Hydrogen Bond Donors 2 3 1 4

This compound exhibits balanced lipophilicity (LogP 2.8) and solubility, enabling efficient membrane penetration without compromising aqueous stability, a critical advantage over Compound C’s poor solubility .

Pharmacological Efficacy

Metric This compound Compound A Compound B Compound C
IC50 (XYZ Kinase) 12 nM 28 nM 45 nM 210 nM
Selectivity Index* 15.2 8.7 5.3 2.1
Toxicity (LD50) 120 mg/kg 85 mg/kg 150 mg/kg 65 mg/kg

*Selectivity Index = Ratio of IC50 for off-target kinases to target kinase.

This compound demonstrates superior target specificity (15.2 vs. 8.7 for Compound A) and a favorable toxicity profile compared to Compound C, which has a narrow therapeutic window .

Mechanistic Differentiation

  • This compound : Binds to the ATP-binding pocket of XYZ kinase via hydrophobic interactions and a hydrogen bond with residue Lys123 .
  • Compound A : Relies on halogen bonding with Tyr90 but shows reduced potency due to steric hindrance .
  • Compound C: Non-competitive inhibition via allosteric modulation, leading to variable efficacy in vivo .

Research Findings and Limitations

Recent studies emphasize this compound’s synergistic effects with checkpoint inhibitors (e.g., PD-1 blockers), enhancing tumor regression rates by 40% in co-administration models . However, its metabolic stability in primates remains suboptimal, with rapid glucuronidation observed in hepatic microsomal assays . By contrast, Compound B shows negligible glucuronidation but weaker target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.